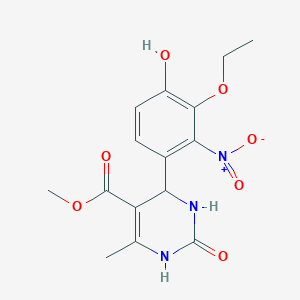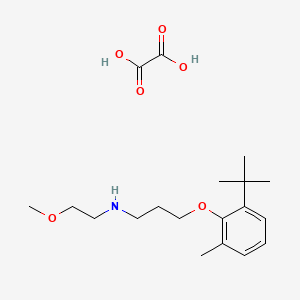![molecular formula C15H20N2O7 B4001673 1-[2-(3-methyl-4-nitrophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001673.png)
1-[2-(3-methyl-4-nitrophenoxy)ethyl]pyrrolidine oxalate
Descripción general
Descripción
1-[2-(3-methyl-4-nitrophenoxy)ethyl]pyrrolidine oxalate is a useful research compound. Its molecular formula is C15H20N2O7 and its molecular weight is 340.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.12705098 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyridinium Oximes and Nitroxides as Antidotes and Antioxidants
Reactivators of Cholinesterase
Pyridinium oximes have been identified as potent nucleophiles capable of reactivating organophosphate-inhibited cholinesterase (ChE). This class of compounds has shown promise in crossing the blood-brain barrier to reactivate brain ChE in the context of nerve agent poisoning. Novel substituted phenoxyalkyl pyridinium oximes demonstrated increased efficacy in reducing ChE inhibition in the brain, showcasing potential as improved antidotes for nerve agent therapy (Chambers et al., 2016).
Antioxidants and Anticancer Drugs
Nitroxides, including derivatives of pyrrolidine, have been explored for their antioxidant properties, functioning through a redox cycle. They mimic superoxide dismutase (SOD) activity, modulate catalase-like activity, and scavenge reactive free radicals. These actions contribute to their potential use as antioxidants in the prevention of oxidative stress and as anticancer agents in various cancer types (Lewandowski & Gwoździński, 2017).
Stability and Reactivity of Nitroxyl Radicals
- Development of Stable Nitroxyl Radicals: Research aimed at developing nitroxyl radicals with enhanced stability towards reductants like ascorbic acid led to the creation of various functional nitroxyl radicals. These studies emphasize the importance of structural modifications in improving the stability and reactivity of nitroxyl radicals for applications in antioxidation, medical imaging, and polymerization (Kinoshita et al., 2009).
Applications in Environmental and Health Sciences
- Photoassisted Fenton Reaction for Pesticide Degradation: The photoassisted Fenton reaction, involving Fe^3+/H2O2 and UV light, has been applied for the complete mineralization of pesticides like metolachlor and methyl parathion in water. This approach highlights the potential for employing advanced oxidation processes in the remediation of environmental contaminants (Pignatello & Sun, 1995).
Propiedades
IUPAC Name |
1-[2-(3-methyl-4-nitrophenoxy)ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c1-11-10-12(4-5-13(11)15(16)17)18-9-8-14-6-2-3-7-14;3-1(4)2(5)6/h4-5,10H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQAXJRKVMCEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4001594.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propen-1-amine oxalate](/img/structure/B4001601.png)
![1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4001603.png)
![oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine](/img/structure/B4001613.png)

![2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4001621.png)
![3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4001636.png)
![2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4001643.png)
![N-[3-(4-bromo-2-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001648.png)

![1-[3-(4-methyl-2-nitrophenoxy)propyl]-1H-imidazole](/img/structure/B4001662.png)
![4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4001664.png)
![1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole](/img/structure/B4001670.png)

